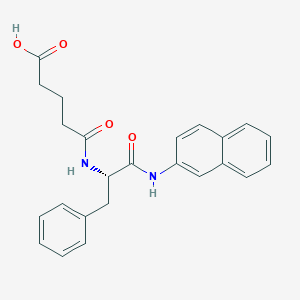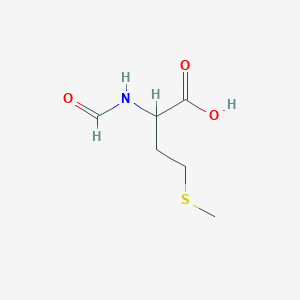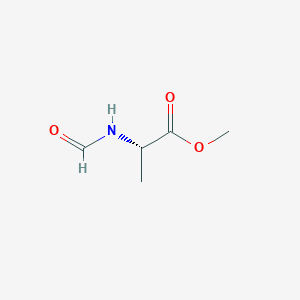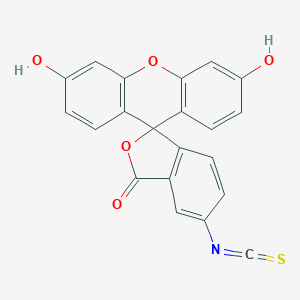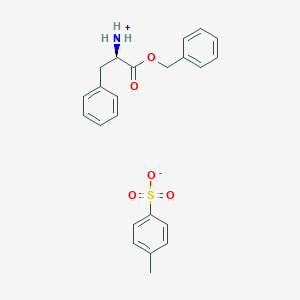
H-D-Phe-OBzl Tos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-D-Phe-OBzl Tos” is a phenylalanine derivative . It is also known as benzyl (2R)-2-amino-3-phenylpropanoate 4-methylbenzenesulfonate . The CAS Number is 28607-46-7 .
Synthesis Analysis
The synthesis of “H-D-Phe-OBzl Tos” involves multiple steps. For instance, one method involves the use of N-methylmorpholine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran for 17 hours at ambient temperature .
Molecular Structure Analysis
The molecular formula of “H-D-Phe-OBzl Tos” is C23H25NO5S . The InChI Code is 1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 .
Chemical Reactions Analysis
The chemical reactions involving “H-D-Phe-OBzl Tos” are complex and involve multiple steps. For example, one reaction involves the use of N-methylmorpholine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran for 17 hours at ambient temperature .
Physical And Chemical Properties Analysis
“H-D-Phe-OBzl Tos” has a molecular weight of 427.52 . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Interdisciplinary Collaboration in Scientific Research : Research in the field of photocatalytic hydrogen evolution (PHE), an interdisciplinary subject, demonstrates the importance of collaboration across various scientific disciplines. This is relevant in understanding how different compounds, potentially including H-D-Phe-OBzl Tos, might be applied in interdisciplinary research scenarios (Yao, Hu, Zou, & Qu, 2022).
Scientific Methods in Wildlife Research : The hypothetico-deductive (H-D) method is a scientific approach for testing research hypotheses, including those in the field of wildlife science. This method's application could be considered for structuring research involving compounds like H-D-Phe-OBzl Tos (Romesburg, 1981).
Synthesis of Alternative Diketopiperazines : A study on the synthesis of alternative RGD mimetics, including the use of compounds similar to H-D-Phe-OBzl Tos, provides insight into the potential applications in drug design and synthesis. The research demonstrates the utility of these compounds in binding to specific receptors (Mihala et al., 2006).
Antisickling Activity of Amino Acid Benzyl Esters : A study examining the antisickling activity of L-phenylalanine benzyl ester (Phe-OBzl) provides insights into the medical applications of similar compounds. It highlights the potential of these compounds as therapeutic agents (Gorecki, Acquaye, Wilchek, Votano, & Rich, 1980).
Photocatalytic Hydrogen Evolution Research : Research on photocatalytic hydrogen evolution (PHE) from water splitting, a promising technology for converting solar energy into sustainable hydrogen fuel, could involve compounds like H-D-Phe-OBzl Tos in the development of novel catalysts or as part of the reaction process (Li et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-XFULWGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659786 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28607-46-7 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

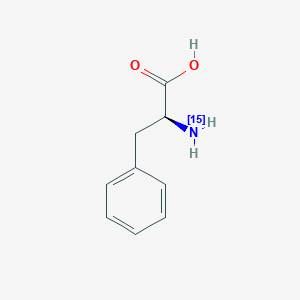

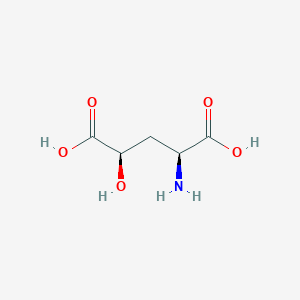


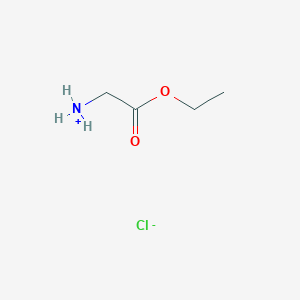
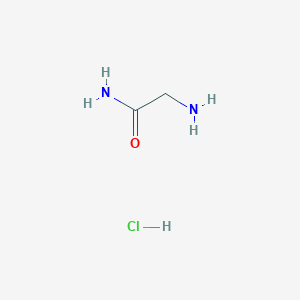
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
